molecular formula C17H14N2O2 B4402620 3-(allyloxy)-N-(2-cyanophenyl)benzamide

3-(allyloxy)-N-(2-cyanophenyl)benzamide

Cat. No.: B4402620
M. Wt: 278.30 g/mol
InChI Key: QNAPNVQMVKVZBL-UHFFFAOYSA-N
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Description

3-(Allyloxy)-N-(2-cyanophenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an allyloxy group at the 3-position and a 2-cyanophenyl group attached to the amide nitrogen. The allyloxy group introduces reactivity for further functionalization (e.g., cycloadditions or metal-catalyzed reactions), while the 2-cyanophenyl moiety may influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

N-(2-cyanophenyl)-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-10-21-15-8-5-7-13(11-15)17(20)19-16-9-4-3-6-14(16)12-18/h2-9,11H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAPNVQMVKVZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomerism of Allyloxy Substituents

  • 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1, ): The allyloxy group at the 4-position and a pyridinyl substituent on the amide nitrogen. Exhibits inhibitory activity against human α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 of 6.0 µM and ~5-fold selectivity over α3β4 nAChRs .
  • 3-(Allyloxy)-N-(2-cyanophenyl)benzamide: Allyloxy at the 3-position and a 2-cyanophenyl group.

Variations in Aryl Substituents

  • N-[2-(Allyloxy)phenyl]-3-chlorobenzamide ():

    • Chloro substituent at the 3-position of the benzamide and allyloxy at the 2-position of the phenyl ring.
    • The chloro group (electron-withdrawing) and allyloxy substitution pattern differ from the target compound, likely leading to distinct reactivity and biological activity .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

    • Contains a hydroxyalkyl group on the amide nitrogen and a methyl group at the 3-position.
    • The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound .

nAChR Modulation

  • This compound: No direct biological data is available in the provided evidence. However, the cyano group may enhance binding to aromatic pockets in receptors due to its planar geometry and dipole moment, as seen in other cyanophenyl-containing ligands .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituent Positions Key Functional Groups Biological Activity/Application Reference
This compound 3-allyloxy, N-2-cyanophenyl Cyano, allyloxy Potential nAChR modulation (inferred)
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide 4-allyloxy, N-6-methylpyridin-2-yl Pyridinyl, allyloxy nAChR NAM (IC50 = 6.0 µM)
N-[2-(Allyloxy)phenyl]-3-chlorobenzamide N-2-allyloxyphenyl, 3-Cl Chloro, allyloxy Synthetic intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-2-hydroxyalkyl, 3-methyl Hydroxy, methyl Metal-catalyzed C–H functionalization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(allyloxy)-N-(2-cyanophenyl)benzamide
Reactant of Route 2
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3-(allyloxy)-N-(2-cyanophenyl)benzamide

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